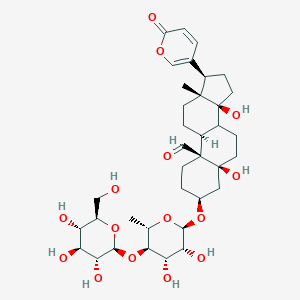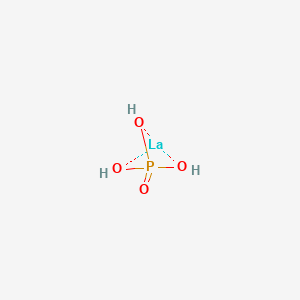
4-Bromo-2,2'-bipyridine
Übersicht
Beschreibung
4-Bromo-2,2’-bipyridine is used as a reagent in the synthesis of benzodifuran-based ruthenium dyes, which show high efficiency of energy conversion when used in thin film dye-sensitized solar cells .
Synthesis Analysis
An improved and simplified synthetic method for 4-bromo-2,2’-bipyridine has opened a way to the synthesis of the model compounds of polymer . This synthesis involves homo and heterocoupling of pyridine derivatives in the presence of a catalyst .Molecular Structure Analysis
The molecular formula of 4-Bromo-2,2’-bipyridine is C10H7BrN2 . For more detailed structural information, you may refer to resources like ChemSpider .Chemical Reactions Analysis
The synthesis of 4-bromo-2,2’-bipyridine involves several chemical reactions. For instance, the reaction of 2,2’-bipyridine with m-chloroperbenzoic acid in chloroform forms 2,2’-bipyridyl-1-oxide . More details about the chemical reactions involved in the synthesis can be found in the referenced papers .Physical And Chemical Properties Analysis
4-Bromo-2,2’-bipyridine is a solid at 20°C . More detailed physical and chemical properties can be found on resources like ChemSpider and other chemical databases .Wissenschaftliche Forschungsanwendungen
Synthesis of Bipyridine Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . 4-Bromo-2,2’-bipyridine is used in the synthesis of these derivatives .
- Methods of Application : Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . For instance, 2,2’,6,6’-tetramethyl-4,4’-bipyridine was obtained in high yield by the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions with NiBr2 (PPh3)2, Et4NI, and zinc powder .
- Results or Outcomes : The synthesis of bipyridine derivatives has seen advances over the last 30 years, with strategies involving sulfur and phosphorous compounds examined as alternative pathways .
Synthesis of Low-Molecular-Weight Model Compounds
- Scientific Field : Organic Chemistry
- Application Summary : 4-Bromo-2,2’-bipyridine is used as a starting material for the synthesis of low-molecular-weight model compounds .
- Methods of Application : The synthesis of these model compounds involves various chemical reactions, including nucleophilic aromatic substitution .
- Results or Outcomes : The synthesis of these model compounds has led to a better understanding of the effective conjugation segment of certain polymers .
Synthesis of Complexes of Ruthenium
- Scientific Field : Inorganic Chemistry
- Application Summary : 4-Bromo-2,2’-bipyridine is used in the synthesis of complexes of ruthenium .
- Methods of Application : The synthesis is achieved through a nucleophilic aromatic substitution reaction of 4,4’-bromo-2,2’-bipyridine and 4-octylphenol .
- Results or Outcomes : The resulting ligand bears a long chain for the purpose of increasing the solubility of the final complex .
Synthesis of Organometallic Compounds
- Scientific Field : Inorganic Chemistry
- Application Summary : 4-Bromo-2,2’-bipyridine is used in the synthesis of organometallic compounds, such as ruthenium (II) photosensitizers .
- Methods of Application : The synthesis involves various chemical reactions, including nucleophilic aromatic substitution .
- Results or Outcomes : The resulting organometallic compounds have been used in a variety of applications, including as photosensitizers .
Synthesis of Fluorinated Benzonitrile Building Blocks
- Scientific Field : Organic Chemistry
- Application Summary : 4-Bromo-2,2’-bipyridine is used in the synthesis of fluorinated benzonitrile building blocks .
- Methods of Application : The synthesis involves various chemical reactions, including nucleophilic aromatic substitution .
- Results or Outcomes : The resulting fluorinated benzonitrile building blocks have been used in drug discovery, organic synthesis, and medicinal chemistry .
Synthesis of Zig-Zag Orientated Meta-Conjugated Polymer
- Scientific Field : Polymer Chemistry
- Application Summary : 4-Bromo-2,2’-bipyridine is used in the synthesis of zig-zag orientated meta-conjugated polymers . These polymers have an effective conjugation segment consisting of an alternation of three aryl and two ethynyl units .
- Methods of Application : The synthesis involves various chemical reactions, including nucleophilic aromatic substitution .
- Results or Outcomes : The resulting polymers have excellent fluorescence properties .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-bromo-2-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOXFIBXWCCICG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10477320 | |
| Record name | 4-bromo-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10477320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,2'-bipyridine | |
CAS RN |
14162-95-9 | |
| Record name | 4-bromo-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10477320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,2'-bipyridyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)










